REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:12]=[C:11]2[C:6]([C:7](O)=[C:8]([C:13]([O:15][CH2:16][CH3:17])=[O:14])[CH:9]=[N:10]2)=[CH:5][CH:4]=1.O=P(Cl)(Cl)[Cl:21]>>[CH3:1][O:2][C:3]1[CH:12]=[C:11]2[C:6]([C:7]([Cl:21])=[C:8]([C:13]([O:15][CH2:16][CH3:17])=[O:14])[CH:9]=[N:10]2)=[CH:5][CH:4]=1
|
Name
|
|
Quantity
|
21 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C2C(=C(C=NC2=C1)C(=O)OCC)O
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Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
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Type
|
TEMPERATURE
|
Details
|
at reflux for 6 h
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
The excess POCl3 was removed under vacuum
|
Type
|
FILTRATION
|
Details
|
The solid was filtered off
|
Type
|
WASH
|
Details
|
washed several times with water
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C2C(=C(C=NC2=C1)C(=O)OCC)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |